molecular formula C9H8N2O3 B14164219 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 81214-69-9

6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No.: B14164219
CAS No.: 81214-69-9
M. Wt: 192.17 g/mol
InChI Key: UGSDQCQTTAZAQA-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[3,4-b]pyridine family, which is known for its diverse biological and medicinal importance. The structure of this compound includes a pyridine ring fused with a pyrrole ring, and it has a hydroxyethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can be achieved through various methods. One common approach involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can produce a dihydropyridine derivative.

Scientific Research Applications

6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for additional functionalization and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

81214-69-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(2-hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C9H8N2O3/c12-5-4-11-8(13)6-2-1-3-10-7(6)9(11)14/h1-3,12H,4-5H2

InChI Key

UGSDQCQTTAZAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCO)N=C1

Origin of Product

United States

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